2-[5-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-3-methylbenzothiazolium perchlorate
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Overview
Description
2-[5-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-3-methylbenzothiazolium perchlorate is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its conjugated system, which imparts significant photophysical properties, making it valuable in photonic and optical materials.
Preparation Methods
The synthesis of 2-[5-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-3-methylbenzothiazolium perchlorate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole and benzothiazole intermediates, followed by their condensation under specific conditions to form the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[5-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-3-methylbenzothiazolium perchlorate has diverse applications in scientific research:
Chemistry: Used as a photonic dye in the development of optical data storage and smart window applications.
Biology: Its photophysical properties make it useful in bioimaging and as a fluorescent marker.
Industry: Employed in the production of advanced materials with specific optical properties.
Mechanism of Action
The compound exerts its effects through its conjugated system, which allows for efficient absorption and emission of light. The molecular targets and pathways involved include interactions with specific proteins and cellular structures, leading to changes in their photophysical behavior. This mechanism is crucial for its applications in imaging and therapy.
Comparison with Similar Compounds
Similar compounds include:
1′,3′,3′-Trimethyl-6-nitrospiro[chromene-2,2′-indole]: Known for its photochromic properties.
1,3,3-Trimethylindolino-6′-nitrobenzopyrylospiran: Used in optical data storage applications.
1,3,3-Trimethyl-1-phenylindane: Employed in the synthesis of advanced materials. Compared to these compounds, 2-[5-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-3-methylbenzothiazolium perchlorate offers unique advantages in terms of its photophysical properties and versatility in various applications.
Properties
Molecular Formula |
C30H29ClN2O4S |
---|---|
Molecular Weight |
549.1 g/mol |
IUPAC Name |
3-methyl-2-[(1Z,3E,5Z)-2-phenyl-5-(1,3,3-trimethylindol-2-ylidene)penta-1,3-dienyl]-1,3-benzothiazol-3-ium;perchlorate |
InChI |
InChI=1S/C30H29N2S.ClHO4/c1-30(2)24-16-8-9-17-25(24)31(3)28(30)20-12-15-23(22-13-6-5-7-14-22)21-29-32(4)26-18-10-11-19-27(26)33-29;2-1(3,4)5/h5-21H,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
NFTWRVZIJSDSQU-UHFFFAOYSA-M |
Isomeric SMILES |
CC\1(C2=CC=CC=C2N(/C1=C\C=C\C(=C\C3=[N+](C4=CC=CC=C4S3)C)\C5=CC=CC=C5)C)C.[O-]Cl(=O)(=O)=O |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC=CC(=CC3=[N+](C4=CC=CC=C4S3)C)C5=CC=CC=C5)C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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